2,4,6-Trimethylbenzene-1-selenenyl chloride
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Overview
Description
2,4,6-Trimethylbenzene-1-selenenyl chloride is an organoselenium compound characterized by the presence of selenium and chlorine atoms attached to a benzene ring substituted with three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylbenzene-1-selenenyl chloride typically involves the reaction of 2,4,6-trimethylbenzeneselenenyl bromide with a suitable chlorinating agent. One common method is the reaction of 2,4,6-trimethylbenzeneselenenyl bromide with thionyl chloride (SOCl₂) in an inert solvent such as methylene chloride. The reaction is carried out under reflux conditions to ensure complete conversion of the bromide to the chloride derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethylbenzene-1-selenenyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating methyl groups on the benzene ring.
Oxidation and Reduction: The selenium atom in the compound can undergo oxidation and reduction reactions, forming selenoxides and selenides, respectively.
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and acids (e.g., H₂SO₄, HNO₃) under controlled conditions.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids can be used to oxidize the selenium atom.
Nucleophilic Substitution: Nucleophiles such as amines, thiols, and alkoxides can react with the chlorine atom under mild conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Selenoxides and selenones.
Nucleophilic Substitution: Various organoselenium compounds with different substituents.
Scientific Research Applications
2,4,6-Trimethylbenzene-1-selenenyl chloride has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-selenium bonds.
Materials Science: The compound is explored for its potential in the development of novel materials, including semiconductors and catalysts.
Biological Studies: Organoselenium compounds, including this compound, are studied for their antioxidant properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethylbenzene-1-selenenyl chloride involves its ability to act as an electrophile in various chemical reactions. The selenium atom can form stable intermediates with nucleophiles, facilitating the formation of new chemical bonds. In biological systems, the compound may interact with thiol groups in proteins, leading to the modulation of enzymatic activity and redox processes .
Comparison with Similar Compounds
Similar Compounds
Benzeneselenenyl Chloride: Lacks the methyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
2,4,6-Trimethylbenzeneselenenyl Bromide: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and selectivity in chemical reactions.
Uniqueness
2,4,6-Trimethylbenzene-1-selenenyl chloride is unique due to the presence of three methyl groups, which provide steric hindrance and influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and materials science .
Properties
CAS No. |
111122-81-7 |
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Molecular Formula |
C9H11ClSe |
Molecular Weight |
233.61 g/mol |
IUPAC Name |
(2,4,6-trimethylphenyl) selenohypochlorite |
InChI |
InChI=1S/C9H11ClSe/c1-6-4-7(2)9(11-10)8(3)5-6/h4-5H,1-3H3 |
InChI Key |
HDCGTOKFKDFDQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Se]Cl)C |
Origin of Product |
United States |
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